5-Methyl-2-(2-methylpropoxy)pyridin-3-amine
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Overview
Description
5-Methyl-2-(2-methylpropoxy)pyridin-3-amine is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyridine ring substituted with a methyl group and a 2-methylpropoxy group.
Preparation Methods
The synthesis of 5-Methyl-2-(2-methylpropoxy)pyridin-3-amine involves several steps. One common method includes the reaction of 5-methyl-2-bromopyridine with 2-methylpropanol in the presence of a base to form the intermediate 5-methyl-2-(2-methylpropoxy)pyridine. This intermediate is then reacted with ammonia or an amine source to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Methyl-2-(2-methylpropoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Scientific Research Applications
5-Methyl-2-(2-methylpropoxy)pyridin-3-amine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-methylpropoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
5-Methyl-2-(2-methylpropoxy)pyridin-3-amine can be compared with other similar compounds, such as:
2-Amino-5-methylpyridine: This compound has a similar pyridine ring structure but lacks the 2-methylpropoxy group, making it less bulky and potentially less selective in its interactions.
5-Bromo-2-methylpyridin-3-amine: This compound includes a bromine atom instead of the 2-methylpropoxy group, which can significantly alter its reactivity and applications.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: This compound has a more complex structure with additional aromatic rings, leading to different biological activities and applications.
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-methyl-2-(2-methylpropoxy)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-7(2)6-13-10-9(11)4-8(3)5-12-10/h4-5,7H,6,11H2,1-3H3 |
InChI Key |
CJOPWVIOUJLJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)OCC(C)C)N |
Origin of Product |
United States |
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